2-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetohydrazide
Description
The compound 2-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetohydrazide features a pyrazole core substituted with a methyl group (at position 3) and a trifluoromethyl group (at position 5). This pyrazole is linked via a thiazole ring (substituted with a phenyl group at position 4) to an acetohydrazide moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the acetohydrazide enables derivatization into bioactive hydrazones .
Properties
IUPAC Name |
2-[2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl]acetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5OS/c1-9-7-12(16(17,18)19)24(23-9)15-21-14(10-5-3-2-4-6-10)11(26-15)8-13(25)22-20/h2-7H,8,20H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FODGXENEXLSOCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)C2=NC(=C(S2)CC(=O)NN)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101326595 | |
| Record name | 2-[2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl]acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101326595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820689 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
955976-95-1 | |
| Record name | 2-[2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl]acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101326595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetohydrazide typically involves multiple steps:
Formation of 3-methyl-5-(trifluoromethyl)-1H-pyrazole: : This step generally starts with the cyclization of suitable precursors under controlled acidic or basic conditions.
Synthesis of 4-phenyl-1,3-thiazole: : This moiety is usually synthesized via the Hantzsch thiazole synthesis method, involving a reaction between α-bromoketones and thioamides.
Coupling Reactions: : The final compound is formed by coupling the pyrazole and thiazole units through a series of nucleophilic substitution reactions, followed by acetohydrazide formation.
Industrial Production Methods: On an industrial scale, these reactions are optimized for higher yields and cost-efficiency. Catalysts and optimized conditions (temperature, pH, solvents) are employed to ensure reproducibility and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation, particularly at the thiazole ring, using reagents like hydrogen peroxide or peracids, yielding sulfoxides or sulfones.
Reduction: : Reduction reactions often target the pyrazole ring, using reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C).
Substitution: : The compound is susceptible to electrophilic and nucleophilic substitution reactions, primarily due to the reactive sites on the pyrazole and thiazole rings.
Common Reagents and Conditions:
Oxidation: : H₂O₂, m-CPBA
Reduction: : LiAlH₄, Pd/C with hydrogen gas
Substitution: : Alkyl halides, acyl halides, and amines
Major Products Formed:
Oxidation yields sulfoxides and sulfones.
Reduction yields corresponding amines or alcohols.
Substitution reactions yield various substituted derivatives depending on the reagent used.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of 2-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetohydrazide typically involves multi-step reactions starting from simpler precursors. The structural characterization can be achieved through techniques such as NMR spectroscopy and X-ray crystallography, confirming the molecular structure and purity of the synthesized compound.
Table 1: Synthesis Overview
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Methylation of pyrazole precursor with trifluoromethyl group | 85% |
| 2 | Thiazole formation via cyclization | 78% |
| 3 | Acetylation to form final product | 82% |
Antimicrobial Activity
Recent studies have reported that derivatives of pyrazoles exhibit significant antimicrobial properties. Specifically, the compound has shown effectiveness against various bacterial strains. For instance, in a study assessing its activity against Escherichia coli and Staphylococcus aureus, the compound demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Table 2: Antimicrobial Efficacy
| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic (MIC) |
|---|---|---|
| Escherichia coli | 32 | 16 |
| Staphylococcus aureus | 16 | 8 |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.
Anticancer Activity
In addition to its antimicrobial and anti-inflammatory properties, this compound has been evaluated for its anticancer activity. Various studies have demonstrated that it exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7), prostate cancer (PC3), and liver carcinoma (HepG2).
Table 3: Anticancer Activity
Pharmacokinetics
Similar compounds are known to be well absorbed and distributed throughout the body. They are metabolized by various enzymes and primarily excreted via the kidneys. The pharmacokinetic profile of this compound remains to be fully elucidated but is critical for understanding its therapeutic potential.
Mechanism of Action
The compound's effects are primarily due to its ability to interact with specific molecular targets.
Molecular Targets and Pathways: : It often targets enzymes and receptors, inhibiting or modulating their activity through binding interactions. This interaction can alter cellular pathways and lead to varied biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-Based Acetohydrazides
2-{3-Hydroxy-4-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenoxy}acetohydrazide (ID: Y041-2608)
- Structural Features: Contains a pyrazole with trifluoromethyl and 4-methoxyphenyl substituents. The acetohydrazide is attached via a phenoxy linker.
- Key Differences : The hydroxyl and methoxy groups on the phenyl ring alter electronic properties compared to the target compound’s unsubstituted phenyl-thiazole. This may reduce steric bulk but increase polarity .
- Synthesis : Likely synthesized via cyclocondensation of hydrazines with β-diketones, similar to methods in .
2-[4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N′-{(Z)-[2-chloro-5-methoxy-4-(1-pyrrolidinyl)phenyl]methylene}acetohydrazide
- Structural Features : Chloro and cyclopropyl substituents on the pyrazole, with a pyrrolidinyl-methylene hydrazone.
- The hydrazone forms a rigid conjugated system, unlike the free hydrazide in the target compound .
2-[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N′-[(Z)-{2-[3-(4-methylpiperazinyl)propoxy]phenyl}methylene]acetohydrazide
- Structural Features : Difluoromethyl (vs. trifluoromethyl) on pyrazole and a piperazinyl-propoxy group.
- Key Differences: Difluoromethyl has lower electron-withdrawing effects than trifluoromethyl, which may reduce metabolic stability.
Thiazole-Linked Analogs
2-{2-[5-(4-Fluorophenyl)-1-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazol-4-yl]-1,3-thiazol-4-yl}-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide
- Structural Features : Fluorophenyl-substituted pyrazole and tetrahydro-pyranyl groups on thiazole.
- The tetrahydro-pyranyl moieties improve solubility but reduce membrane permeability compared to the target’s phenyl group .
2-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide
Acetohydrazide Derivatives with Bioactive Modifications
2,6-(Difluorobenzylidene)-2-(2-(5-substituted-3-phenyl-4,5-dihydropyrazol-1-yl)thiazol-4-yl)acetohydrazides
- Structural Features : Dihydropyrazole-thiazole core with difluorobenzylidene hydrazones.
- Key Differences : The dihydropyrazole (vs. aromatic pyrazole) increases conformational flexibility, while the difluorobenzylidene group enhances π-π stacking in enzyme binding .
2-{[4-Phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-3-pyridinylmethylene]acetohydrazide
- Structural Features : Triazole and trimethoxyphenyl groups replace pyrazole/thiazole.
Biological Activity
The compound 2-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetohydrazide is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates a thiazole moiety and a pyrazole ring, both of which are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on available literature and recent research findings.
Chemical Structure and Properties
The chemical formula of the compound is with a molecular weight of 363.36 g/mol. The presence of trifluoromethyl groups and multiple heteroatoms contributes to its unique properties and biological activities.
Biological Activity Overview
Research indicates that compounds containing thiazole and pyrazole moieties exhibit various biological activities:
Anticancer Activity
Several studies have highlighted the anticancer potential of thiazole and pyrazole derivatives. For instance:
- Thiazole Derivatives : Thiazoles have been reported to exhibit cytotoxic effects against various cancer cell lines. A study indicated that certain thiazole-based compounds showed IC50 values in the range of 1.61 to 1.98 µg/mL against cancer cell lines, demonstrating significant antiproliferative activity .
- Pyrazole Compounds : Pyrazole derivatives have also shown promising results in inhibiting tumor growth. For example, a derivative demonstrated an IC50 value of 49.85 µM against A549 lung cancer cells .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored, with some derivatives exhibiting significant antibacterial activity against various pathogens. The presence of the thiazole ring enhances the compound's ability to penetrate microbial membranes, increasing its efficacy .
Anti-inflammatory Properties
Compounds similar to this compound have been studied for their anti-inflammatory effects. They work by inhibiting key enzymes involved in inflammatory pathways, thus reducing inflammation in various models .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key observations include:
- The trifluoromethyl group enhances lipophilicity, improving membrane permeability.
- The thiazole moiety is essential for cytotoxicity; modifications to this structure can significantly alter activity.
- The pyrazole ring contributes to the overall stability and reactivity, impacting both anticancer and anti-inflammatory activities.
Data Tables
| Biological Activity | IC50 Value (µM) | Cell Line/Model |
|---|---|---|
| Thiazole Derivative | 1.61 - 1.98 | Various Cancer Cells |
| Pyrazole Derivative | 49.85 | A549 |
| Antimicrobial Activity | Varies | Various Pathogens |
Case Studies
- Antitumor Activity Study : A recent study synthesized several thiazole-pyrazole hybrids and evaluated their cytotoxicity against HCT116 colon cancer cells, revealing that compounds with specific substitutions on the phenyl ring exhibited superior activity compared to standard chemotherapeutics like doxorubicin .
- Anti-inflammatory Mechanism Exploration : Another investigation focused on the anti-inflammatory properties of similar compounds, demonstrating that they effectively inhibited COX enzymes in vitro, leading to reduced prostaglandin synthesis and inflammation in animal models .
Q & A
Q. Bioactivity Assays :
- Antimicrobial Screening : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi .
- Mechanistic Studies : β-galactosidase inhibition assays for membrane disruption evaluation .
Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding to bacterial targets like DNA gyrase or fungal CYP51 .
- Example : Replacing the phenyl group with a 4-fluorophenyl moiety increased activity against S. aureus by 4-fold, likely due to enhanced lipophilicity .
Q. What strategies resolve contradictions in reported reaction yields for acetohydrazide formation?
- Methodological Answer :
- Contradiction : Yields vary (50–85%) depending on solvent (ethanol vs. propan-2-ol) and hydrazine stoichiometry .
- Resolution :
Optimization : Use a 1:2 molar ratio of ester intermediate to hydrazine hydrate in ethanol at 70°C with catalytic acetic acid to suppress hydrolysis .
In Situ Monitoring : Real-time FT-IR to track carbonyl disappearance (ester C=O at ~1730 cm vs. hydrazide C=O at ~1660 cm) .
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) to isolate the product from unreacted hydrazine .
Q. How can computational methods predict metabolic stability and toxicity profiles?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME or ProTox-II to assess:
- Metabolic Hotspots : Cytochrome P450 interactions (e.g., CYP3A4 oxidation of the trifluoromethyl group) .
- Toxicity : Ames test predictions for mutagenicity and hepatotoxicity alerts .
- Case Study : The thiazole ring’s sulfur atom may form reactive metabolites (e.g., sulfoxides), flagged by Derek Nexus as potential hepatotoxins .
Data-Driven Insights
Table 1 : Comparative Bioactivity of Structural Analogs
| Compound Modification | Biological Activity (MIC, μg/mL) | Target Enzyme (Docking Score, kcal/mol) |
|---|---|---|
| Parent Compound | 16 (S. aureus) | DNA Gyrase (-9.2) |
| 4-Fluorophenyl Substituent | 4 (S. aureus) | DNA Gyrase (-10.1) |
| 3-Nitrophenyl Substituent | 32 (E. coli) | Dihydrofolate Reductase (-8.7) |
Table 2 : Optimization of Reaction Conditions for Hydrazide Formation
| Solvent | Temperature (°C) | Hydrazine Ratio | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Ethanol | 70 | 1:1.5 | 65 | 98.2 |
| Propan-2-ol | 80 | 1:2 | 82 | 97.5 |
| DMF | 100 | 1:3 | 45 | 89.4 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
